5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide
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Overview
Description
5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a pyran ring, a carboxamide group, and both methoxybenzyl and sulfamoylbenzyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable diene and a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via an etherification reaction, where 3-methoxybenzyl alcohol reacts with the hydroxyl group on the pyran ring in the presence of an acid catalyst.
Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the carboxylic acid derivative of the pyran ring with an amine, such as 4-sulfamoylbenzylamine, under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Products such as 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Products like 4-hydroxy-4H-pyran derivatives.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they exhibit pharmacologically relevant activities such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfamoyl group could play a role in enhancing the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide: Lacks the methoxybenzyl group, which may affect its reactivity and biological activity.
5-((3-hydroxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and reactivity.
Uniqueness
The presence of both methoxybenzyl and sulfamoylbenzyl groups in 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide makes it unique compared to its analogs. These groups can significantly influence the compound’s solubility, stability, and interaction with biological targets, potentially leading to distinct pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-[(4-sulfamoylphenyl)methyl]pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-28-16-4-2-3-15(9-16)12-29-20-13-30-19(10-18(20)24)21(25)23-11-14-5-7-17(8-6-14)31(22,26)27/h2-10,13H,11-12H2,1H3,(H,23,25)(H2,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUGFDMVBZZEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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